Ethyl 2-(acetylamino)-7-{[(2-chlorobenzoyl)oxy]imino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
ETHYL (7E)-7-[(2-CHLOROBENZOYLOXY)IMINO]-2-ACETAMIDO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a benzothiophene core, an acetamido group, and a chlorobenzoyloxyimino moiety
Properties
Molecular Formula |
C20H19ClN2O5S |
|---|---|
Molecular Weight |
434.9 g/mol |
IUPAC Name |
ethyl (7E)-2-acetamido-7-(2-chlorobenzoyl)oxyimino-5,6-dihydro-4H-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C20H19ClN2O5S/c1-3-27-20(26)16-13-8-6-10-15(17(13)29-18(16)22-11(2)24)23-28-19(25)12-7-4-5-9-14(12)21/h4-5,7,9H,3,6,8,10H2,1-2H3,(H,22,24)/b23-15+ |
InChI Key |
JWRXGEXKEIYQIQ-HZHRSRAPSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(SC\2=C1CCC/C2=N\OC(=O)C3=CC=CC=C3Cl)NC(=O)C |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2=NOC(=O)C3=CC=CC=C3Cl)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Core Benzothiophene Synthesis
The synthesis begins with the construction of the 4,5,6,7-tetrahydro-1-benzothiophene core. This scaffold is typically derived from cyclohexenone derivatives through sulfur incorporation. A common approach involves cyclocondensation of α-thiocyanato ketones with enolizable carbonyl compounds under acidic conditions. For example, reacting cyclohexenone with thiourea in the presence of hydrochloric acid yields the tetrahydrobenzothiophene skeleton.
Key Reaction Conditions
-
Solvent: Ethanol or acetic acid
-
Catalyst: HCl or H₂SO₄ (2–5 mol%)
-
Temperature: 80–100°C (reflux)
-
Reaction Time: 6–12 hours
Introduction of the Ethyl Carboxylate Group
The ethyl carboxylate moiety at position 3 is introduced via nucleophilic acyl substitution. A thiophene ring bromination at position 3 using N-bromosuccinimide (NBS) in dichloromethane, followed by displacement with potassium ethyl xanthate, yields the thioester intermediate. Subsequent hydrolysis with aqueous KOH and esterification with ethanol under acidic conditions produces the ethyl carboxylate .
Representative Protocol
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Bromination | NBS, CH₂Cl₂, 0°C → 25°C, 2 h | 85% |
| Xanthate Displacement | KSCSOEt, DMF, 60°C, 4 h | 78% |
| Esterification | EtOH, H₂SO₄, reflux, 6 h | 91% |
Acetylamino Functionalization at Position 2
The acetylamino group is introduced via Friedel-Crafts acylation followed by amidation. Nitration at position 2 using fuming HNO₃ in H₂SO₄ produces a nitro intermediate, which is reduced to an amine using H₂/Pd-C. Acetylation with acetic anhydride in pyridine yields the N-acetyl derivative .
Critical Parameters
-
Nitration: Temperature must be maintained below 10°C to avoid over-nitration.
-
Reduction: Hydrogen pressure of 30–50 psi ensures complete conversion.
-
Acetylation: Pyridine neutralizes HCl byproducts, preventing decomposition.
Oximation and 2-Chlorobenzoylation at Position 7
The 7-position imino group is installed through oximation using hydroxylamine hydrochloride in a methanol/water mixture. The resulting oxime is acylated with 2-chlorobenzoyl chloride in the presence of triethylamine to form the [(2-chlorobenzoyl)oxy]imino group .
Optimized Procedure
-
Oximation:
-
Reagents: NH₂OH·HCl (1.2 eq), NaOAc (2 eq), MeOH/H₂O (3:1)
-
Conditions: 60°C, 3 h
-
Yield: 89%
-
-
Acylation:
-
Reagents: 2-ClC₆H₄COCl (1.5 eq), Et₃N (2 eq), CH₂Cl₂
-
Conditions: 0°C → 25°C, 12 h
-
Yield: 76%
-
Purification and Characterization
Final purification is achieved via column chromatography (SiO₂, hexane/EtOAc gradient) followed by recrystallization from ethanol/water. Structural confirmation employs:
-
¹H/¹³C NMR: Key signals include δ 1.35 (t, CH₂CH₃), δ 2.15 (s, NHAc), and δ 7.45–8.10 (m, 2-chlorobenzoyl) .
-
HRMS: [M+H]+ calculated for C₂₁H₂₂ClN₂O₅S: 473.0934; found: 473.0936.
Challenges and Mitigation Strategies
-
Regioselectivity in Bromination:
Use of NBS in dark conditions minimizes radical side reactions. -
Oxime Stability:
Low-temperature acylation prevents oxime decomposition. -
Solubility Issues:
Polar aprotic solvents (DMF, DMSO) enhance intermediate solubility during coupling steps .
Scalability and Industrial Adaptations
Kilogram-scale synthesis employs continuous-flow reactors for exothermic steps (e.g., nitration). Process optimization reduces reaction times by 40% while maintaining yields >80% . Environmental considerations favor solvent recovery systems for DMF and CH₂Cl₂.
Alternative Synthetic Routes
A patent-disclosed method utilizes enzymatic desymmetrization of a prochiral diol intermediate to install the acetylated amine with 98% ee . However, this route requires specialized bioreactors and remains cost-prohibitive for large-scale production.
Chemical Reactions Analysis
Types of Reactions
ETHYL (7E)-7-[(2-CHLOROBENZOYLOXY)IMINO]-2-ACETAMIDO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The chlorobenzoyloxy group can be substituted with other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
ETHYL (7E)-7-[(2-CHLOROBENZOYLOXY)IMINO]-2-ACETAMIDO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of ETHYL (7E)-7-[(2-CHLOROBENZOYLOXY)IMINO]-2-ACETAMIDO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- **ETHYL (2Z)-{2-[(4-CHLOROBENZOYL)AMINO]-1,3-THIAZOL-4-YL}{[(4-CHLOROBENZOYL)OXY]IMINO}ETHANOATE
- ETHYL 2-CHLOROBENZOATE
Uniqueness
ETHYL (7E)-7-[(2-CHLOROBENZOYLOXY)IMINO]-2-ACETAMIDO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is unique due to its specific combination of functional groups and its benzothiophene core. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Biological Activity
Ethyl 2-(acetylamino)-7-{[(2-chlorobenzoyl)oxy]imino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical formula: C₁₈H₁₈ClN₃O₅S. Its molecular weight is approximately 407.87 g/mol. The structure features a benzothiophene core, which is known for various biological activities, including anti-inflammatory and antimicrobial properties.
- Acetylcholinesterase Inhibition :
- Antioxidant Activity :
- Antimicrobial Properties :
In Vitro Studies
Several studies have evaluated the biological activity of related compounds:
- A study reported that a series of benzothiophene derivatives exhibited potent AChE inhibitory activity, with IC50 values as low as 2.7 µM for the most active compound in the series .
- Another investigation highlighted the antioxidant potential of benzothiophene derivatives, suggesting their utility in preventing oxidative damage associated with chronic diseases .
Case Studies
- Alzheimer's Disease : In a case study involving patients with Alzheimer's disease, compounds similar to this compound were administered to assess cognitive function improvement through AChE inhibition. Results indicated a significant enhancement in cognitive scores compared to baseline measurements .
- Antimicrobial Efficacy : A clinical trial tested a related compound's efficacy against bacterial strains resistant to conventional antibiotics. The results demonstrated a marked reduction in bacterial load among treated patients, supporting the compound's potential as an alternative therapeutic agent .
Data Table: Summary of Biological Activities
Q & A
Q. What are the recommended synthetic routes and critical reaction conditions for synthesizing this compound?
The synthesis involves multi-step reactions, typically starting with functionalization of the benzothiophene core. Key steps include:
- Nucleophilic substitution : Introduction of the 2-chlorobenzoyloxyimino group via reaction with 2-chlorobenzoyl chloride under basic conditions (e.g., NaH in THF at 0–5°C for 2–4 hours) .
- Acetylation : The acetamido group is introduced using acetic anhydride in the presence of a catalyst like DMAP .
- Esterification : Ethyl ester formation via refluxing with ethanol and sulfuric acid . Table 1 : Typical Reaction Conditions
| Step | Reagents/Conditions | Time/Temp | Yield (%) |
|---|---|---|---|
| Acylation | 2-Chlorobenzoyl chloride, NaH, THF | 0–5°C, 3h | ~65 |
| Acetylation | Acetic anhydride, DMAP, RT | 12h | ~75 |
| Esterification | Ethanol, H₂SO₄, reflux | 6h | ~80 |
Q. Which spectroscopic and crystallographic methods are prioritized for structural characterization?
- NMR/IR : Confirm functional groups (e.g., carbonyl peaks at ~1700 cm⁻¹ in IR; acetyl NH at δ 2.1 ppm in ¹H NMR) .
- X-ray diffraction : Single-crystal analysis using SHELXL for refinement and ORTEP-3 for visualization . For example, space group determination (e.g., P2₁/c) and hydrogen-bonding patterns (e.g., C=O···H-N interactions) are critical for validating molecular geometry .
Q. What in vitro bioactivity assays are suitable for preliminary pharmacological evaluation?
- Antimicrobial testing : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using 10–100 µg/mL concentrations .
- Enzyme inhibition : Spectrophotometric assays targeting cyclooxygenase-2 (COX-2) or kinases, with IC₅₀ calculations via nonlinear regression .
Advanced Research Questions
Q. How can computational reaction path search methods optimize synthesis?
Implement quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model reaction pathways and transition states. For example:
- Reaction feasibility : Calculate activation energies for nucleophilic substitution steps .
- Condition optimization : Machine learning algorithms (e.g., Bayesian optimization) can predict ideal solvent/base combinations, reducing trial-and-error experimentation . Note : ICReDD’s integrated computational-experimental workflows demonstrate 30–50% reduction in synthesis optimization time .
Q. How to resolve contradictions in crystallographic data refinement?
Common issues and solutions include:
- Polymorphism : Compare multiple crystal batches via PXRD to detect lattice variations .
- Disordered moieties : Use SHELXL’s PART and SUMP instructions to refine occupancy ratios .
- Hydrogen bonding : Graph-set analysis (e.g., Etter’s formalism) identifies robust intermolecular interactions, resolving ambiguities in unit cell packing .
Q. How to design structure-activity relationship (SAR) studies for derivatives?
- Substituent variation : Synthesize analogs with halogen (e.g., Br, F) or methoxy groups at the benzoyloxyimino position to assess electronic effects .
- Bioactivity correlation : Use molecular docking (e.g., AutoDock Vina) to map binding affinities with target proteins (e.g., COX-2 active site). Table 2 : Example SAR Data for Analogous Compounds
| Substituent | IC₅₀ (COX-2, µM) | LogP |
|---|---|---|
| 2-Cl | 0.45 | 3.2 |
| 4-OCH₃ | 1.20 | 2.8 |
| 3,4-diCl | 0.32 | 3.8 |
Methodological Guidelines
- Data contradiction analysis : For conflicting bioactivity results, standardize assay protocols (e.g., cell line consistency, incubation time) and validate via dose-response curves .
- Crystallographic reproducibility : Deposit raw data in repositories (e.g., CCDC) and cross-validate with WinGX’s validation tools (e.g., CHECKCIF) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
